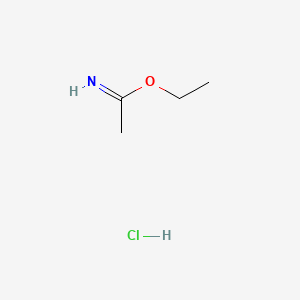
Clorhidrato de acetimidato de etilo
Descripción general
Descripción
Ethyl acetimidate hydrochloride is an organic compound with the molecular formula C4H10ClNO. It is a crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical synthesis processes and has applications in scientific research, particularly in the modification of proteins and enzymes.
Aplicaciones Científicas De Investigación
Ethyl acetimidate hydrochloride is widely used in scientific research for the modification of proteins and enzymes. It is used to prepare amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . Additionally, it is used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride, which has applications in various biochemical studies .
Mecanismo De Acción
Ethyl acetimidate hydrochloride is a chemical compound with the linear formula CH3C(=NH)OC2H5 · HCl . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Ethyl acetimidate hydrochloride has been used in the preparation of amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. It is crucial for processes such as respiration and transport of carbon dioxide in the blood.
Mode of Action
It is known to interact with carbonic anhydrase in human erythrocytes, leading to the formation of an amidinated form of the enzyme . This suggests that the compound may act by modifying the enzyme, potentially altering its activity.
Análisis Bioquímico
Biochemical Properties
Ethyl acetimidate hydrochloride plays a crucial role in biochemical reactions, primarily through its ability to react with amino groups in proteins and peptides. This reaction, known as amidination, converts primary amines into amidines, which can alter the charge and reactivity of the target molecule. Ethyl acetimidate hydrochloride is commonly used to modify lysine residues in proteins, which can affect protein structure and function. It interacts with enzymes such as carbonic anhydrase, where it has been used to prepare amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase .
Cellular Effects
Ethyl acetimidate hydrochloride influences various cellular processes by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. By altering the charge and reactivity of lysine residues in proteins, ethyl acetimidate hydrochloride can impact protein-protein interactions, enzyme activity, and the stability of protein complexes. These modifications can lead to changes in cell function, including alterations in signal transduction pathways and metabolic processes .
Molecular Mechanism
The molecular mechanism of ethyl acetimidate hydrochloride involves its reaction with primary amines in proteins to form amidines. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in ethyl acetimidate hydrochloride, which reacts with the nucleophilic amino group in the target protein. This modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by changing the charge and reactivity of the modified proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl acetimidate hydrochloride can change over time due to its stability and degradation. Ethyl acetimidate hydrochloride is hygroscopic and moisture-sensitive, which can affect its stability and reactivity. Long-term studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness in modifying proteins. When stored under appropriate conditions, ethyl acetimidate hydrochloride remains stable and effective for biochemical applications .
Dosage Effects in Animal Models
The effects of ethyl acetimidate hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, ethyl acetimidate hydrochloride can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced .
Metabolic Pathways
Ethyl acetimidate hydrochloride is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of ethylamine and acetic acid. These metabolites can further participate in various metabolic processes within the cell. The modification of proteins by ethyl acetimidate hydrochloride can also affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, ethyl acetimidate hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, ethyl acetimidate hydrochloride can localize to specific cellular compartments, where it interacts with target proteins and exerts its biochemical effects .
Subcellular Localization
Ethyl acetimidate hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to modify proteins in specific cellular contexts, thereby affecting cellular processes and functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl acetimidate hydrochloride can be synthesized through the reaction of ethanol and acetonitrile in the presence of hydrogen chloride gas. The process involves cooling the mixture to below 5°C and then passing dried hydrogen chloride gas through it. The reaction mixture is then heated to 20-35°C to complete the reaction .
Industrial Production Methods: In industrial settings, the synthesis of ethyl acetimidate hydrochloride follows a similar process but on a larger scale. The use of cryogenic conditions and controlled ventilation rates ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl acetimidate hydrochloride primarily undergoes substitution reactions. It can react with various nucleophiles to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines and alcohols.
Conditions: Reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Major Products Formed:
Amidines: Reaction with amines can form amidines.
Comparación Con Compuestos Similares
- Ethyl acetoamidate hydrochloride
- Ethyl acetocarboximidate hydrochloride
- Ethyl ethanimidate hydrochloride
- Ethyl ethanimidoate hydrochloride
- Ethyl iminoacetate hydrochloride
Uniqueness: Ethyl acetimidate hydrochloride is unique due to its high reactivity with amino groups in proteins, making it particularly useful for protein modification studies. Its ability to form stable amidine bonds distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
ethyl ethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMHMVLZFAJNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883809 | |
| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-07-3 | |
| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetimidate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl acetimidate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxyethylideneammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl acetimidate hydrochloride modify proteins and what are the consequences?
A1: Ethyl acetimidate hydrochloride reacts with the lysine residues of proteins, a process called amidination. [] This modification can significantly impact protein function. For instance, amidination of thrombin with Ethyl acetimidate hydrochloride resulted in a substantial decrease in its catalytic activity, highlighting the importance of lysine residues in the enzyme's active site. [] This finding suggests that Ethyl acetimidate hydrochloride can be utilized as a tool to probe the role of lysine residues in protein structure and function.
Q2: What is the mechanism behind the formation of 5-(4,5,6,7-tetrahydrobenzimidazol-2-yl)valeronitrile using Ethyl acetimidate hydrochloride?
A2: Reacting 2-aminocyclohexanone oxime with Ethyl acetimidate hydrochloride in acetic acid yields 5-(4,5,6,7-tetrahydrobenzimidazol-2-yl)valeronitrile. [, ] Interestingly, this reaction proceeds differently than with free ethyl acetimidate, suggesting a unique role of the hydrochloride salt. [] The proposed mechanism involves a novel Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime, highlighting the potential of Ethyl acetimidate hydrochloride in synthesizing complex heterocyclic compounds.
Q3: Can you provide details about the synthesis of Ethyl acetohydroximate from Ethyl acetimidate hydrochloride?
A3: Ethyl acetimidate hydrochloride serves as a precursor for efficiently synthesizing Ethyl acetohydroximate. [] The reaction involves treating Ethyl acetimidate hydrochloride, prepared from acetonitrile and ethanol in the presence of acetyl chloride, with hydroxylamine and potassium carbonate. [] This method allows for a scalable synthesis of Ethyl acetohydroximate and its derivatives, eliminating the need for chromatographic purification and highlighting its versatility as a synthetic building block.
Q4: Are there any studies investigating the crystal structure of compounds derived from Ethyl acetimidate hydrochloride?
A4: Yes, the crystal structure of diabis(N1-acetylacetamidrazone)cobalt(II) dichloride, a complex synthesized using a ligand derived from Ethyl acetimidate hydrochloride, has been studied. [] The study revealed that the cobalt atom coordinates with two N and two O atoms from two ligand molecules, forming an octahedral geometry. [] This research provides insights into the coordination chemistry of ligands derived from Ethyl acetimidate hydrochloride and their potential in developing metal complexes with interesting properties.
Q5: What analytical techniques are typically used to characterize Ethyl acetimidate hydrochloride and related compounds?
A5: Several analytical techniques are employed to characterize Ethyl acetimidate hydrochloride and its derivatives. These include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to elucidate the structure and identify functional groups. [, ] Additionally, X-ray crystallography is used to determine the three-dimensional structure of crystalline derivatives. [, ] These analytical methods provide valuable information about the chemical composition, structure, and properties of these compounds, essential for understanding their reactivity and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)-2-(2-naphthalenyloxy)acetamide](/img/structure/B1225288.png)
![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)


![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)
![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)
![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)
![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)
